molecular formula C18H22N2O4S B4858668 5-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}furan-2-carboxamide

5-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}furan-2-carboxamide

Cat. No.: B4858668
M. Wt: 362.4 g/mol
InChI Key: KNLWZZYSWYVAAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}furan-2-carboxamide is a complex organic compound that features a furan ring, a piperidine moiety, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}furan-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the furan ring and introduce the carboxamide group through a series of reactions involving acylation and amination. The piperidine moiety can be introduced via nucleophilic substitution reactions, and the sulfonamide group is typically added through sulfonylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The use of continuous flow reactors and other advanced techniques can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the carboxamide group can produce primary amines.

Scientific Research Applications

5-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}furan-2-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and protein binding.

    Medicine: This compound has potential therapeutic applications, including as an anti-inflammatory or analgesic agent.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}furan-2-carboxamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes, inhibiting their activity. The piperidine moiety can bind to receptors, modulating their function. These interactions can lead to various biological effects, such as anti-inflammatory or analgesic responses.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide
  • N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide

Uniqueness

5-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}furan-2-carboxamide is unique due to the presence of the furan ring, which imparts specific chemical properties and reactivity. The combination of the furan ring with the sulfonamide and piperidine moieties makes this compound particularly versatile in various applications.

Properties

IUPAC Name

5-methyl-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S/c1-13-9-11-20(12-10-13)25(22,23)16-6-4-15(5-7-16)19-18(21)17-8-3-14(2)24-17/h3-8,13H,9-12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNLWZZYSWYVAAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}furan-2-carboxamide
Reactant of Route 2
Reactant of Route 2
5-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}furan-2-carboxamide
Reactant of Route 3
Reactant of Route 3
5-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}furan-2-carboxamide
Reactant of Route 4
5-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}furan-2-carboxamide
Reactant of Route 5
5-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}furan-2-carboxamide
Reactant of Route 6
5-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}furan-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.